molecular formula C24H21N3OS B2569569 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034448-08-1

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2569569
CAS No.: 2034448-08-1
M. Wt: 399.51
InChI Key: FQQISMCMKITQRM-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes a benzhydryl group, a thiophene ring, and a pyridine ring, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzhydryl Intermediate: This step involves the reaction of benzhydryl chloride with a suitable amine to form the benzhydryl intermediate.

    Thiophene Ring Introduction: The thiophene ring is introduced through a cyclization reaction involving a thiophene precursor and a pyridine derivative.

    Urea Formation: The final step involves the reaction of the benzhydryl intermediate with the thiophene-pyridine compound in the presence of a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or thiophene rings, leading to the formation of substituted derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications .

Scientific Research Applications

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea: A closely related compound with a similar structure but differing in the position of the thiophene ring.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities and applications in materials science.

    Pyridine Derivatives: Compounds containing the pyridine ring, widely used in pharmaceuticals and agrochemicals

Uniqueness

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its potential for diverse applications in research and industry sets it apart from other similar compounds.

Properties

IUPAC Name

1-benzhydryl-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-17-20-13-7-15-25-23(20)21-14-8-16-29-21)27-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,22H,17H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQISMCMKITQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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